molecular formula C16H17FN2O3S B13347826 4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride CAS No. 28321-29-1

4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13347826
CAS No.: 28321-29-1
M. Wt: 336.4 g/mol
InChI Key: RUZHISQRSKSARY-UHFFFAOYSA-N
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Description

This compound features a benzene ring substituted with a sulfonyl fluoride group at position 1, a methyl group at position 2, and a propanamido linker at position 4 connected to a 4-aminophenyl moiety. The sulfonyl fluoride group is highly reactive toward serine residues in enzymes, making it a candidate for covalent inhibition in protease-targeted therapies . Its methyl group enhances steric selectivity, while the propanamido linker balances flexibility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-Aminophenylpropanoic Acid: This can be achieved through the reduction of 4-nitrophenylpropanoic acid using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation Reaction: The 4-aminophenylpropanoic acid is then reacted with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

    Sulfonyl Fluoride Formation: Finally, the sulfonyl chloride group is converted to a sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The aminophenyl group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Hydrolysis: The amide and sulfonyl fluoride groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as potassium permangan

Biological Activity

4-(3-(4-Aminophenyl)propanamido)-2-methylbenzene-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their wide range of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The compound features a sulfonamide functional group linked to an aromatic amine and an amide moiety. Its structural formula can be represented as follows:

  • Chemical Formula : C14H16N2O2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, making it effective against various bacterial strains.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound effectively inhibit the growth of Gram-positive and Gram-negative bacteria by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Antitumor Activity

Sulfonamides have also been explored for their antitumor effects. A study demonstrated that certain sulfonamide derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . The specific mechanism involves the inhibition of carbonic anhydrase, which is overexpressed in many tumors.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, mediators of inflammation. In vitro studies show that related compounds can significantly reduce COX-1 and COX-2 activity .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited comparable activity to traditional antibiotics, suggesting its potential as an alternative treatment option .
  • Case Study on Antitumor Activity :
    In another study focusing on breast cancer cell lines, the compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways. This finding highlights its potential role in cancer therapy .

Research Findings

Activity TypeFindingsReference
AntibacterialInhibits growth of Staphylococcus aureus and Escherichia coli; effective against resistant strains
AntitumorInduces apoptosis in breast cancer cells; inhibits carbonic anhydrase
Anti-inflammatoryReduces COX-1/COX-2 activity; decreases inflammatory markers in vitro

Q & A

Q. Basic: What are the optimal synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, including amidation and sulfonylation. For example, intermediates like 4-aminophenylpropanamide can be coupled with 2-methylbenzenesulfonyl fluoride derivatives under anhydrous conditions (e.g., DCM as solvent, DCC as coupling agent) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Characterization relies on:

  • Melting Point Analysis : To confirm purity (e.g., mp ranges of 160–198°C observed for structurally related azetidinones) .
  • Spectroscopy :
    • IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) .
    • ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.2–2.5 ppm) .
  • HPLC : ≥98% purity validation .

Q. Basic: How is this compound utilized in enzyme inhibition studies?

Answer:
The sulfonyl fluoride group reacts irreversibly with serine residues in proteases (e.g., trypsin, chymotrypsin), making it a covalent inhibitor. Key steps include:

  • Assay Design : Pre-incubate the compound with the enzyme (pH 7.4 buffer, 37°C) to allow covalent modification, followed by substrate addition to measure residual activity .
  • Control Experiments : Use phenylmethanesulfonyl fluoride (PMSF) as a benchmark inhibitor to validate assay conditions .

Q. Advanced: How do structural modifications impact its inhibitory selectivity and potency?

Answer:

  • Amino Group Functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the 4-aminophenyl moiety enhances electrophilicity of the sulfonyl fluoride, improving reaction kinetics with target enzymes .
  • Propanamido Linker Flexibility : Shortening the linker reduces steric hindrance, increasing accessibility to enzyme active sites (observed in PMSF derivatives) .
  • Comparative Studies : 4-(4-Acetamidophenyl)benzenesulfonyl fluoride shows lower water solubility than AEBSF, necessitating organic co-solvents (e.g., DMSO) in assays, which may affect enzyme stability .

Q. Advanced: How to address contradictory data in inhibition studies (e.g., variable IC₅₀ values)?

Answer: Contradictions often arise from:

  • Assay Conditions : pH, temperature, and ionic strength alter enzyme conformation and compound reactivity. For example, AEBSF (a related inhibitor) shows higher stability in neutral buffers than in acidic conditions .
  • Enzyme Source : Species-specific isoforms (e.g., human vs. bovine trypsin) may have divergent active-site geometries. Validate with orthogonal assays (e.g., fluorescence-based activity probes) .
  • Compound Purity : Trace impurities (e.g., unreacted sulfonyl chloride) can artificially inflate inhibition. Confirm purity via LC-MS and elemental analysis .

Q. Advanced: What strategies improve its applicability in chemical biology (e.g., protein labeling)?

Answer:

  • Conjugation Chemistry : The sulfonyl fluoride can be functionalized with bioorthogonal handles (e.g., azides) for click chemistry applications. For example, triazole-linked derivatives (synthesized via CuAAC reactions) enable fluorescent tagging of target proteins .
  • Stability Optimization : Replace the methyl group on the benzene ring with electron-donating substituents (e.g., methoxy) to reduce hydrolysis of the sulfonyl fluoride in aqueous media .

Q. Advanced: How to design SAR studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with varying substituents on the benzene ring (e.g., halogens, alkyl chains) to assess steric/electronic effects on enzyme binding .
  • Linker Variation : Replace the propanamido group with rigid spacers (e.g., phenylurea) to probe conformational flexibility requirements .
  • Biological Evaluation : Test derivatives against a panel of serine hydrolases (e.g., thrombin, elastase) to map selectivity profiles. Use kinetic assays (kinact/Ki) to quantify covalent inhibition efficiency .

Q. Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Detection Sensitivity : Low abundance in cellular lysates requires LC-MS/MS with MRM transitions targeting the sulfonyl fluoride fragment (m/z ~96) .
  • Stability Issues : Hydrolysis in aqueous media necessitates rapid sample processing and stabilization with inhibitors (e.g., EDTA to chelate metal ions that catalyze degradation) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-[2-(4-Aminophenyl)ethylsulfamoyl]benzenesulfonyl Fluoride (CAS 21316-00-7)

  • Structure : Replaces the propanamido group with an ethylsulfamoyl linkage.
  • Properties : Increased water solubility (0.22 mg/mL in water) due to the sulfamoyl group but reduced membrane permeability compared to the target compound.
  • Application : Plasmin inhibition, highlighting the role of sulfamoyl groups in targeting serine proteases .

(b) Safinamide Mesylate (CAS 202825-46-5)

  • Structure : Contains a propanamide backbone but lacks sulfonyl fluoride; instead, it has a benzyloxy group and methanesulfonate.
  • Properties : High water solubility (1.5 mg/mL) due to the mesylate salt.
  • Application : Reversible MAO-B inhibition for Parkinson’s disease, contrasting with the target compound’s irreversible enzyme targeting .

(c) 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl Fluoride (CAS 741731-81-7)

  • Structure : Substitutes propanamido with a rigid methylureido group.
  • Properties : Lower solubility (0.10 mg/mL in DMSO) due to reduced conformational flexibility.
  • Application : Undisclosed biological targets, but ureido groups may favor hydrogen bonding over covalent interactions .

Pharmacokinetic and Pharmacodynamic Differences

Compound Molecular Formula Molecular Weight Key Functional Groups Biological Target Solubility
Target Compound C₁₆H₁₆FN₃O₃S 349.38 g/mol Sulfonyl fluoride, propanamido Serine protease 0.15 mg/mL (DMSO)
CAS 21316-00-7 C₁₄H₁₅FN₂O₃S₂ 366.41 g/mol Sulfonyl fluoride, ethylsulfamoyl Plasmin 0.22 mg/mL (Water)
Safinamide Mesylate C₁₇H₁₈FNO₃·CH₄O₃S 403.44 g/mol Propanamide, benzyloxy MAO-B 1.5 mg/mL (Water)
CAS 741731-81-7 C₁₅H₁₆FN₃O₃S 337.37 g/mol Sulfonyl fluoride, methylureido Unknown 0.10 mg/mL (DMSO)
  • Reactivity : The target compound’s sulfonyl fluoride exhibits higher electrophilicity than Safinamide’s mesylate, enabling irreversible enzyme binding .
  • Selectivity : The methyl group at position 2 in the target compound reduces off-target interactions compared to unsubstituted analogs like CAS 21316-00-7 .

Properties

CAS No.

28321-29-1

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

4-[3-(4-aminophenyl)propanoylamino]-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C16H17FN2O3S/c1-11-10-14(7-8-15(11)23(17,21)22)19-16(20)9-4-12-2-5-13(18)6-3-12/h2-3,5-8,10H,4,9,18H2,1H3,(H,19,20)

InChI Key

RUZHISQRSKSARY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=C(C=C2)N)S(=O)(=O)F

Origin of Product

United States

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